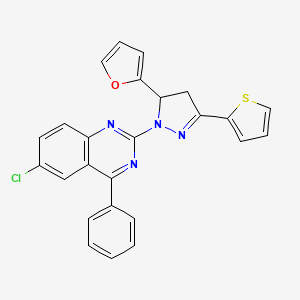

![molecular formula C18H11F3N4 B2772793 1-phenyl-3-(3-pyridinyl)-6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine CAS No. 306977-36-6](/img/structure/B2772793.png)

1-phenyl-3-(3-pyridinyl)-6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

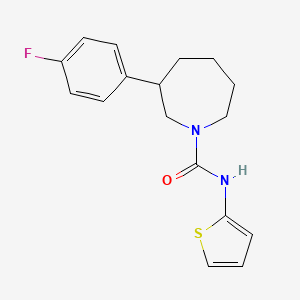

The compound “1-phenyl-3-(3-pyridinyl)-6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine” is an organic compound that contains a pyrazole ring and a pyridine ring, both of which are nitrogen-containing heterocyclic compounds . The compound also contains a phenyl group (a benzene ring), and a trifluoromethyl group (-CF3), which is a common functional group in organic chemistry known for its high electronegativity .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyrazole and pyridine rings, along with the phenyl and trifluoromethyl groups. The presence of nitrogen in the heterocyclic rings would likely result in the compound having certain basic properties, while the trifluoromethyl group would likely make the compound somewhat polar .Chemical Reactions Analysis

The chemical reactions that this compound could undergo would largely depend on the conditions and the reagents used. The pyrazole and pyridine rings could potentially undergo electrophilic substitution reactions, while the trifluoromethyl group could potentially be transformed into other functional groups under certain conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. For example, the trifluoromethyl group is known for its high electronegativity and could therefore influence the compound’s reactivity and polarity .Aplicaciones Científicas De Investigación

Fluorescent Chemosensors for Metal Detection

An efficient approach toward novel tridentate ligands based on 1,7-dipyridinyl-substituted bis-pyrazolo[3,4-b:4′,3′-e]pyridines has been reported, demonstrating their usefulness as fluorescent probes for cation detection, specifically for nanomolar detection of Cu2+. The compounds exhibit large Stokes shift, strong blue light emission, and high quantum yields, making them effective for the detection of metals such as Cu2+, Co2+, Ni2+, and Hg2+ by fluorescence quenching phenomena (García, Romero, & Portilla, 2019).

Cytotoxic Activity Against Cancer Cell Lines

Novel 1,2,3-triazole tagged pyrazolo[3,4-b]pyridine derivatives have been synthesized and screened for cytotoxic activity against human cancer cell lines, including U937, THP-1, HL60, and B16-F10. Several compounds exhibited promising activity, highlighting their potential as anticancer agents (Kurumurthy et al., 2014).

Anticancer Agents

A series of novel alkyl amide functionalized trifluoromethyl substituted pyrazolo[3,4-b]pyridine derivatives have been developed and evaluated for their anticancer activity against multiple cancer cell lines. Compounds 5i and 6e were found to have promising bioactivity at micro molar concentration, suggesting their potential as anticancer agents (Chavva et al., 2013).

Photophysical and Electrochemical Properties of Iridium(III) Complexes

Research on facial and meridional tris-cyclometalated Ir(III) complexes, incorporating pyrazolyl and pyridyl ligands, has been conducted to study their synthesis, structures, electrochemistry, and photophysics. These studies provide insights into the properties of these complexes, which are relevant for applications in organic light-emitting diodes (OLEDs) and other photonic devices (Tamayo et al., 2003).

OLED Material Development

3-(1H-Pyrazol-1-yl)pyridine has been utilized to construct bipolar host materials for phosphorescent organic light-emitting diodes (PhOLEDs), demonstrating the ability to tune optoelectronic parameters and achieve high efficiencies in blue, green, and white PhOLEDs. This research highlights the potential of pyrazolo[4,3-b]pyridine derivatives in the development of advanced OLED materials with high performance (Li et al., 2016).

Propiedades

IUPAC Name |

1-phenyl-3-pyridin-3-yl-6-(trifluoromethyl)pyrazolo[4,3-b]pyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H11F3N4/c19-18(20,21)13-9-15-17(23-11-13)16(12-5-4-8-22-10-12)24-25(15)14-6-2-1-3-7-14/h1-11H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWONVOWDLFORCX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C3=C(C(=N2)C4=CN=CC=C4)N=CC(=C3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H11F3N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-phenyl-3-(3-pyridinyl)-6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

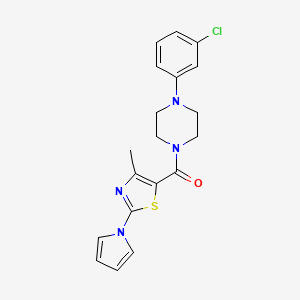

![3-benzyl-10-methoxy-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione](/img/structure/B2772715.png)

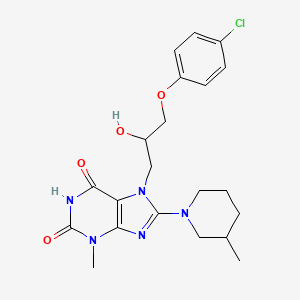

![2-[[5-[(4-methoxyphenyl)methyl]-4-pyrrol-1-yl-1,2,4-triazol-3-yl]sulfanyl]-N-phenylacetamide](/img/structure/B2772717.png)

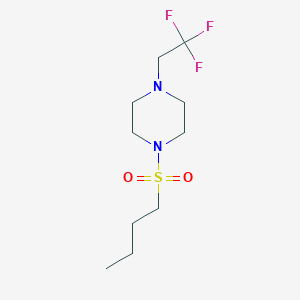

![1-(4-acetylphenyl)-N-[2-(dimethylamino)ethyl]-4-piperidinecarboxamide](/img/structure/B2772721.png)

![[1-(2-Chloro-6-ethylpyridine-4-carbonyl)pyrrolidin-3-yl] N,N-dimethylcarbamate](/img/structure/B2772723.png)

![2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(4-ethylphenyl)propanamide](/img/structure/B2772724.png)

![3-(2-chloro-6-fluorobenzyl)-9-cyclohexyl-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2772727.png)

![N-[(2-Cyclobutylphenyl)methyl]prop-2-enamide](/img/structure/B2772730.png)

![5-(Quinolin-4-yl)-2-oxa-5-azabicyclo[2.2.1]heptane](/img/structure/B2772731.png)

![lithium(1+) ion 4-[(3-methoxypyrrolidin-1-yl)methyl]-1-methyl-1H-pyrazole-3-carboxylate](/img/structure/B2772732.png)